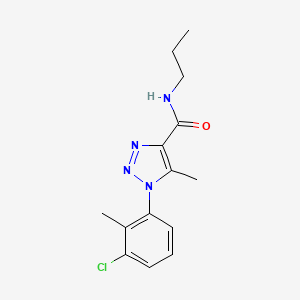

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₅H₁₇ClN₄O and a molecular weight of 320.77 g/mol. Structurally, it features:

- A 3-chloro-2-methylphenyl group at position 1 of the triazole ring.

- A methyl substituent at position 3.

- An N-propyl carboxamide group at position 2.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h5-7H,4,8H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBZNIOLGBVPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=C(C(=CC=C2)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H23ClN4O2

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For example, derivatives of triazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Induction of apoptosis |

| This compound | HCT116 | 12.50 | Inhibition of cell proliferation |

| This compound | HepG2 | 42.30 | Cell cycle arrest |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in the treatment of cancer.

Antimicrobial Activity

In addition to its anticancer effects, the compound has also demonstrated antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 25 |

| This compound | Staphylococcus aureus | 15 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives for their anticancer activity against HepG2 and P815 cell lines. Among these derivatives, the compound exhibited notable cytotoxicity with an IC50 value of 3.25 mg/mL against HepG2 cells . The study emphasized the importance of structural modifications in enhancing biological activity.

Study on Antimicrobial Potential

Another research effort focused on synthesizing triazole derivatives for antimicrobial testing. The results indicated that certain derivatives showed substantial inhibition against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics . This underscores the compound's potential as a scaffold for developing new antimicrobial therapies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among triazole-carboxamide derivatives include substituent positions on the aryl ring, alkyl/aryl groups on the carboxamide nitrogen, and additional functional groups (e.g., halogens, trifluoromethyl). These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Table 1: Structural and Physicochemical Properties of Selected Triazole-Carboxamides

Table 2: Key SAR Insights from Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.